3-Methoxybutyl hexanoate
Description
3-Methoxybutyl hexanoate is an ester compound comprising a hexanoic acid moiety esterified with a 3-methoxybutanol group. The methoxy group on the butyl chain may influence its solubility, volatility, and reactivity compared to non-substituted esters . Further studies are required to confirm its physicochemical properties and industrial relevance.
Properties
CAS No. |
14153-78-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-methoxybutyl hexanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-11(12)14-9-8-10(2)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
VASDORBQIGLUPG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCCC(C)OC |
Canonical SMILES |
CCCCCC(=O)OCCC(C)OC |
Other CAS No. |
14153-78-7 |
Synonyms |
3-methoxybutyl hexanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Hexanoate
- Structure: Ethyl ester of hexanoic acid.
- Applications : A key flavor compound in Chinese liquors like Luzhoulaojiao, with concentrations up to 2,221 mg/L. Contributes fruity and pineapple-like aromas .
- Research : Quantified via GC × GC/TOF-MS, highlighting its dominance in alcoholic beverages .
Methyl Hexanoate
- Structure: Methyl ester of hexanoic acid.
- Applications : Studied for oxidation kinetics; exhibits combustion behavior similar to n-alkanes .
- Research : Oxidation experiments at 10 atm revealed three regimes: cool flame, negative temperature coefficient, and high-temperature oxidation .
3-Methylbutyl Hexanoate (Isoamyl Hexanoate)
- Structure : Branched-chain ester with a 3-methylbutyl group.
- Applications: Widely used as a flavoring agent (FEMA No. 2075) in food products. Known for apple and banana notes .
- Safety : Classified for industrial use; safety data sheets recommend handling precautions due to hydrophobic properties .
Diethyl Aminoethyl Hexanoate (DA-6)
- Structure: Aminoethyl ester with diethyl groups.
- Applications : Plant growth regulator enhancing drought tolerance in crops like white clover and maize. Mechanisms include phytohormone modulation and antioxidant activation .
- Research : DA-6 priming increases dehydrins (stress-responsive proteins) and starch degradation under drought .
3-Ethylbutyl Hexanoate
- Structure : Ethyl-substituted butyl ester.
- Properties: Higher molecular weight (200.32 g/mol) compared to ethyl hexanoate (144.21 g/mol). Limited data on applications .
Data Tables
Table 1. Comparative Analysis of Hexanoate Esters
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing 3-Methoxybutyl hexanoate via acid-catalyzed esterification?
- Methodology :
- Reaction Setup : Combine hexanoic acid with 3-methoxybutanol in a 1:1 molar ratio. Use sulfuric acid (1–2 wt%) or Amberlyst-15 resin as a catalyst under reflux conditions (60–80°C) to drive esterification .
- Purification : Post-reaction, neutralize the catalyst, separate the organic layer, and purify via fractional distillation or column chromatography. Monitor purity using gas chromatography (GC) or FTIR to confirm ester formation .
- Yield Optimization : Adjust molar ratios, catalyst loading, and reaction time. Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) can predict optimal conditions .
Q. How can researchers characterize this compound using analytical techniques?
- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Retention indices and mass spectrometry (MS) libraries (e.g., NIST) aid in peak identification .
- FTIR Spectroscopy : Confirm ester functional groups via peaks at ~1740 cm⁻¹ (C=O stretch) and ~1200–1100 cm⁻¹ (C-O-C stretch). Compare with reference spectra for structural validation .
- NMR Analysis : ¹H and ¹³C NMR can resolve methoxy (-OCH₃) and alkyl chain environments. For example, the methoxy proton typically appears as a singlet at δ 3.2–3.4 ppm .
Q. What experimental approaches are used to assess the biological activity of this compound?
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., lipases or esterases) using spectrophotometric methods. Monitor substrate conversion rates in the presence of the ester .
- Cell-Based Studies : Evaluate cytotoxicity or metabolic effects in microbial (e.g., Clostridium spp.) or mammalian cell lines. Dose-response curves and LC50 values quantify bioactivity .
Advanced Research Questions
Q. How do metabolic pathways in anaerobic microbes influence hexanoate derivatives like this compound?
- Chain Elongation : Clostridium kluyveri converts acetate and ethanol into butyrate, hexanoate, and octanoate via thiolase-mediated pathways. Genomic models (e.g., iCKL708) predict flux distributions under varying substrate ratios .
- Synthetic Co-Cultures : Co-culturing Acetobacterium woodii (CO₂/H₂ utilizer) with engineered Clostridium drakei enhances hexanoate production. Monitor byproduct formation (e.g., acetate) via HPLC .
Q. How does the methoxy group in this compound affect its chemical reactivity and biological interactions?
- Steric and Electronic Effects : The methoxy group increases steric hindrance and electron density on the ester carbonyl, altering hydrolysis rates. Compare kinetics with non-methoxy analogs (e.g., butyl hexanoate) .
- Ligand Dynamics : Molecular dynamics simulations reveal how methoxy positioning influences binding to proteins or lipid bilayers. Use NMR relaxation or fluorescence quenching to validate .
Q. What kinetic and thermodynamic models are applicable to this compound synthesis optimization?
- Rate Laws : Apply pseudo-first-order kinetics for excess alcohol conditions. Calculate activation energy (Eₐ) via Arrhenius plots from temperature-varied experiments .
- Thermodynamic Parameters : Estimate ΔG, ΔH, and ΔS using equilibrium constants (Keq) derived from reaction progress data. MATLAB or Aspen Plus simulations validate models .
Q. How can sustainable production of this compound be achieved via microbial systems?
- CO₂ Utilization : Engineer synthetic co-cultures to convert CO₂/H₂ into hexanoate precursors. Optimize bioreactor conditions (pH 6–7, 30–37°C) and gas transfer rates .
- Genetic Modifications : Overexpress thiolases (e.g., thlA) in Clostridium kluyveri to enhance hexanoate yields. Transcriptome-guided CRISPR editing improves pathway efficiency .
Q. How should researchers address contradictions in experimental data for this compound?
- Multivariate Analysis : Apply principal component analysis (PCA) or cluster analysis (CA) to GC-MS datasets. Identify outliers or batch effects (e.g., impurity clusters in hexanoate derivatives) .
- Error Source Identification : Compare synthetic routes (e.g., acid vs. enzymatic catalysis) using ANOVA. Replicate studies under controlled humidity/temperature to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
